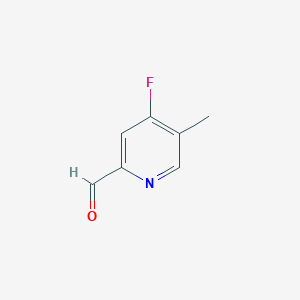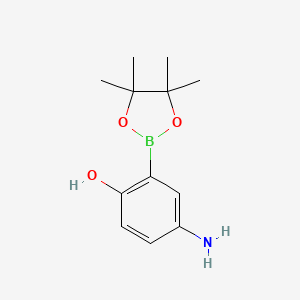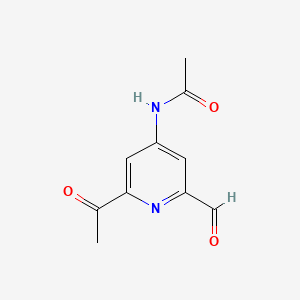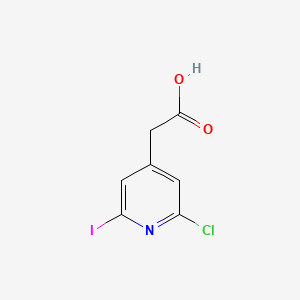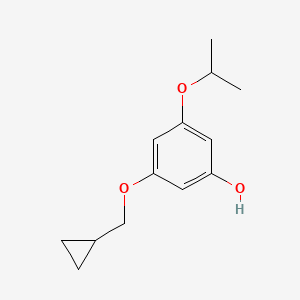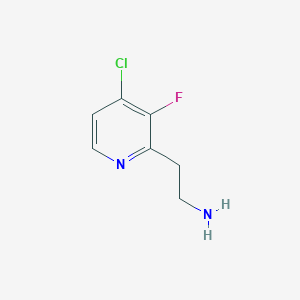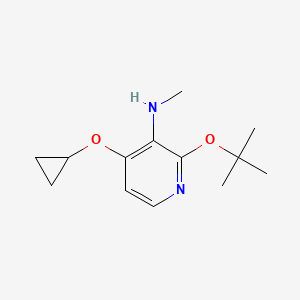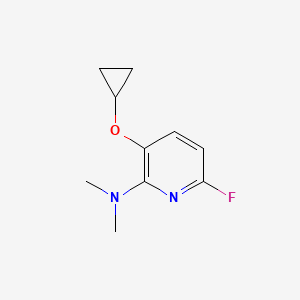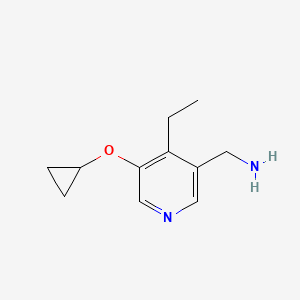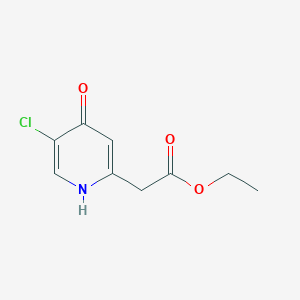
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate typically involves the esterification of 5-chloro-4-hydroxypyridine with ethyl acetate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of ethyl acetate, followed by the elimination of water to form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure maximum conversion and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: 5-chloro-4-pyridone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-chloro-4-hydroxypyridin-3-YL)acetate: Differing in the position of the hydroxyl group on the pyridine ring.
Mthis compound: Differing in the alkyl group attached to the ester moiety.
Ethyl (5-bromo-4-hydroxypyridin-2-YL)acetate: Differing in the halogen atom substituted on the pyridine ring.
These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to the variations in their substituents.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
ethyl 2-(5-chloro-4-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)4-6-3-8(12)7(10)5-11-6/h3,5H,2,4H2,1H3,(H,11,12) |
Clé InChI |
NDEAGSOTFPBQMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=O)C(=CN1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


